![molecular formula C18H8N4O8S B2936500 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene CAS No. 353461-09-3](/img/structure/B2936500.png)
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene is a complex organic compound characterized by the presence of multiple nitro groups attached to a fluorenylidene moiety, which is further linked to a thiophene ring
Preparation Methods
The synthesis of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the fluorenylidene moiety through a series of condensation reactions. The final step involves the coupling of the fluorenylidene intermediate with thiophene under controlled conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed include amino derivatives and substituted thiophenes.
Scientific Research Applications
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and explosives.
Mechanism of Action
The mechanism of action of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar compounds to 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]thiophene include:
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]furan: Similar structure but with a furan ring instead of thiophene.
2,4,5,7-tetranitro-9H-fluoren-9-ylidene derivatives: Various derivatives with different substituents on the fluorenylidene moiety. The uniqueness of this compound lies in its specific combination of nitro groups and thiophene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N4O8S/c23-19(24)9-4-13-12(8-11-2-1-3-31-11)14-5-10(20(25)26)7-16(22(29)30)18(14)17(13)15(6-9)21(27)28/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMEWNJWSDIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)
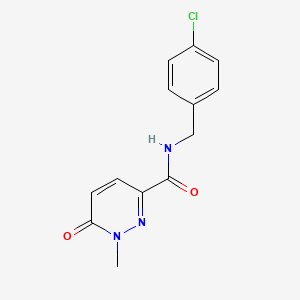
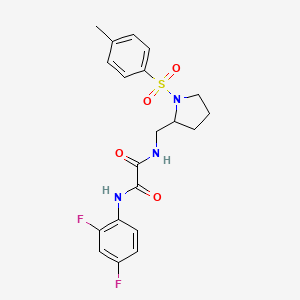
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-(4-fluorophenyl)propanoic acid](/img/structure/B2936424.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)
![3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea](/img/structure/B2936426.png)
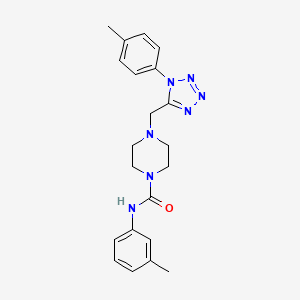
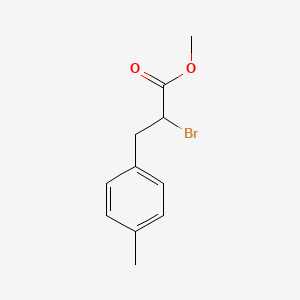
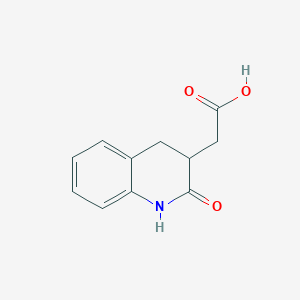
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide](/img/structure/B2936431.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
![ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)
![1,1-difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
